molecular formula C8H4F2N2O2 B14859990 5-Cyano-3-(difluoromethyl)picolinic acid

5-Cyano-3-(difluoromethyl)picolinic acid

Cat. No.: B14859990
M. Wt: 198.13 g/mol
InChI Key: DAADPKBUBOHTAW-UHFFFAOYSA-N
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Description

5-Cyano-3-(difluoromethyl)picolinic acid is a substituted picolinic acid derivative characterized by a cyano (-CN) group at the 5-position and a difluoromethyl (-CF₂H) group at the 3-position of the pyridine ring. This compound combines the electron-withdrawing effects of the cyano group with the lipophilic and steric properties of the difluoromethyl substituent, making it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

5-cyano-3-(difluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4F2N2O2/c9-7(10)5-1-4(2-11)3-12-6(5)8(13)14/h1,3,7H,(H,13,14)

InChI Key

DAADPKBUBOHTAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3-(difluoromethyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

5-Cyano-3-(difluoromethyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-3-(difluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The structural and electronic differences between 5-cyano-3-(difluoromethyl)picolinic acid and its analogs are critical for understanding their reactivity, bioavailability, and functional roles. Below is a comparative analysis:

Table 1: Key Structural and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
5-Cyano-3-(difluoromethyl)picolinic acid -CN (5), -CF₂H (3) C₈H₄F₂N₂O₂ 214.13 g/mol High lipophilicity, strong electron-withdrawing effects
5-Cyano-3-fluoropicolinic acid -CN (5), -F (3) C₇H₃FN₂O₂ 182.11 g/mol Reduced steric bulk compared to -CF₂H; moderate bioavailability
5-Fluoro-3-methylpicolinic acid -F (5), -CH₃ (3) C₇H₆FNO₂ 171.13 g/mol Methyl group enhances stability; fluorine improves metabolic resistance
5-(Difluoromethoxy)-3-methylpicolinic acid -O-CF₂H (5), -CH₃ (3) C₈H₇F₂NO₃ 227.15 g/mol Difluoromethoxy enhances solubility; methyl improves synthetic versatility
6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid -NH₂ (6), aryl-F/CH₃ (3) C₁₃H₁₁FN₂O₂ 246.24 g/mol Aryl substitution expands π-π interactions; amino group aids functionalization
5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid -Pyridinyl (5), -CF₃ (3) C₁₂H₇F₃N₂O₂ 280.20 g/mol Trifluoromethyl offers extreme electron withdrawal; pyridinyl enhances coordination
Key Observations :
  • Electron-Withdrawing Groups: The cyano (-CN) and trifluoromethyl (-CF₃) groups significantly lower electron density at the pyridine ring, enhancing electrophilic reactivity. In contrast, methyl (-CH₃) or amino (-NH₂) groups increase electron density, favoring nucleophilic reactions .
  • Lipophilicity : Difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) substituents improve membrane permeability compared to hydroxyl or carboxyl groups .
  • Synthetic Yields: Derivatives with halogens (e.g., -F, -Cl) or methyl groups typically exhibit higher yields (25–66%) in ring-closure reactions compared to cyano-substituted analogs, which require specialized conditions .
Coordination Chemistry :
  • Mercury(II) complexes with picolinic acid derivatives form 1-D polymers or mononuclear structures depending on solvent polarity. The cyano and difluoromethyl groups in 5-cyano-3-(difluoromethyl)picolinic acid likely influence coordination geometry and stability .

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